4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N7OS2 and its molecular weight is 385.46. The purity is usually 95%.
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Biological Activity
4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. The structural components of this compound include a thiadiazole moiety and a triazolo-pyridazine framework, which contribute to its potential pharmacological properties. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N7OS2 with a molecular weight of 385.5 g/mol. The presence of multiple heterocycles and functional groups enhances its solubility and stability.
Property | Value |
---|---|
Molecular Formula | C16H15N7OS2 |
Molecular Weight | 385.5 g/mol |
CAS Number | 1903425-86-4 |
Biological Activity Overview
Research indicates that compounds containing thiadiazole and triazole moieties exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Specifically, this compound has shown promising results in various studies.
Anticancer Activity
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of related triazolo-pyridazine derivatives on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most potent compound showed IC50 values of 1.06 μM for A549, 1.23 μM for MCF-7, and 2.73 μM for HeLa cells .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases associated with cancer progression. For instance:
- c-Met Kinase Inhibition : The tested compounds displayed inhibitory activity against c-Met kinase, which is implicated in tumor growth and metastasis. The best-performing derivative exhibited an IC50 value comparable to that of established drugs .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds with similar structures:
- Study on Triazolo-Pyridazine Derivatives : This study synthesized several derivatives and assessed their anticancer properties. The findings highlighted that modifications in the structure could significantly enhance cytotoxicity .
- Enzymatic Activity Assessment : Another study focused on the enzymatic activities of these derivatives against c-Met kinase, confirming their potential as therapeutic agents in oncology .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiadiazole or triazole rings can enhance biological activity:
Compound | IC50 (μM) A549 | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
---|---|---|---|
Compound 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
Foretinib | 0.019 | Not specified | Not specified |
Properties
IUPAC Name |
4-propyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7OS2/c1-2-3-12-15(26-22-18-12)16(24)17-8-14-20-19-13-5-4-11(21-23(13)14)10-6-7-25-9-10/h4-7,9H,2-3,8H2,1H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIKMFOLPGKLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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